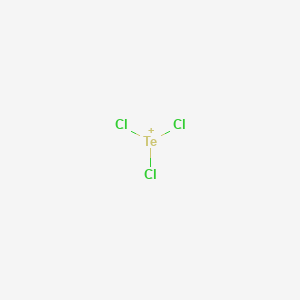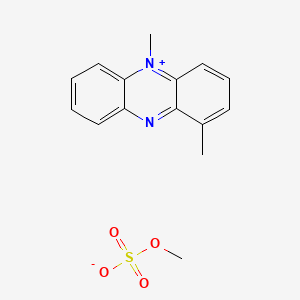
1,5-Dimethylphenazinium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethylphenazinium methyl sulfate is a chemical compound known for its role as an electron carrier. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is particularly noted for its stability and versatility in electron transfer reactions, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylphenazinium methyl sulfate typically involves the methylation of 1,5-dimethylphenazine. This can be achieved through a reaction with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the temperature maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethylphenazinium methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can accept electrons and be reduced to its corresponding reduced form.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phenazine derivatives, while reduction typically produces the corresponding reduced phenazine compounds .
Applications De Recherche Scientifique
1,5-Dimethylphenazinium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an electron carrier in redox reactions and electrochemical studies.
Biology: It serves as a mediator in enzymatic reactions, particularly those involving dehydrogenases.
Medicine: It is employed in assays to measure the activity of various enzymes and in the development of biosensors.
Mécanisme D'action
The mechanism of action of 1,5-Dimethylphenazinium methyl sulfate involves its ability to accept and donate electrons. This property makes it an effective electron carrier in various redox reactions. The compound interacts with molecular targets such as enzymes and electrodes, facilitating electron transfer processes. The pathways involved include the reduction of NADH and the oxidation of various substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylphenazinium methyl sulfate: Similar in structure but with a single methyl group.
1-Methoxy-5-methylphenazinium methyl sulfate: Contains a methoxy group instead of a second methyl group.
Uniqueness
1,5-Dimethylphenazinium methyl sulfate is unique due to its dual methyl groups, which enhance its stability and electron transfer capabilities compared to its analogs. This makes it particularly valuable in applications requiring stable and efficient electron carriers .
Propriétés
Numéro CAS |
40816-85-1 |
|---|---|
Formule moléculaire |
C15H16N2O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,5-dimethylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C14H13N2.CH4O4S/c1-10-6-5-9-13-14(10)15-11-7-3-4-8-12(11)16(13)2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
MTWFIBCTAIRTND-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



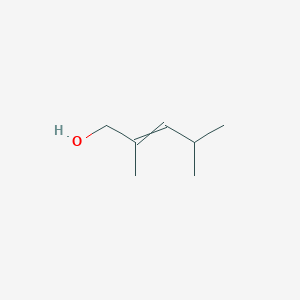

![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

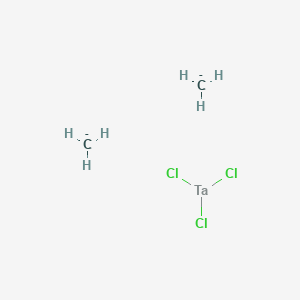
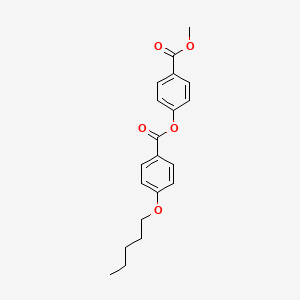
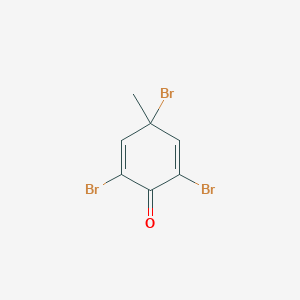
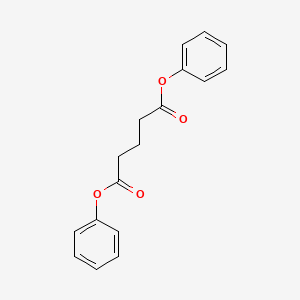
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
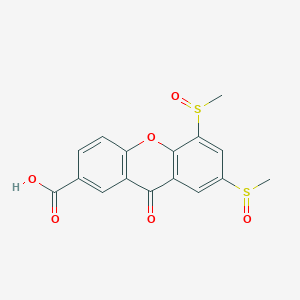

![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
